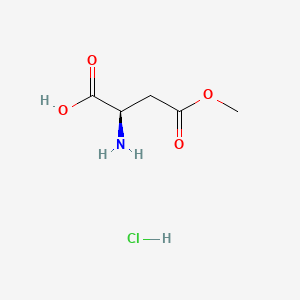
10-O-Methylprotosappanin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-O-Methylprotosappanin B is a protosappanin . It is a natural product derived from plants, specifically from the Leguminosae family and Caesalpinia sappan L . Its molecular weight is 318.32 and its formula is C17H18O6 .
Molecular Structure Analysis
The molecular structure of 10-O-Methylprotosappanin B is represented by the SMILES string: OC1=CC2=C (C=C1)C3=C (C=C (OC)C (O)=C3)CC (O) (CO)CO2 . This indicates the presence of oxygen, carbon, and hydrogen atoms in its structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string may be needed.
Physical And Chemical Properties Analysis
10-O-Methylprotosappanin B has a molecular weight of 318.32 and its formula is C17H18O6 . The search results do not provide further information about its physical and chemical properties. For a comprehensive analysis of these properties, more specific resources or databases may be needed.
科学的研究の応用
Antitumor Effects
10-O-Methylprotosappanin B has been found to have significant antitumor effects. It has been shown to reduce the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibited the growth of the human colon cancer cell lines HCT-116 and SW-480 . In addition, it resulted in complete inhibition of tumor formation in KM mice .
Apoptosis Promotion
This compound promotes apoptosis in cancer cells. It has been shown to cause concentration-dependent increases in T24 and 5637 cell apoptosis . This means that it can trigger the programmed cell death that is often defective in cancer cells .
Cell Cycle Arrest
10-O-Methylprotosappanin B can cause G1 cell cycle arrest in human bladder cancer cells . This means that it can stop the cells from progressing through the cell cycle, which is a series of events that lead to cell division . By stopping the cell cycle, it can prevent the cells from dividing and thus inhibit the growth of the cancer .
Inhibition of Cell Proliferation
It has been found to inhibit the proliferation of T24 and 5637 human bladder cancer cells in a concentration-dependent manner . This means that it can prevent the cells from multiplying, which is a key feature of cancer .
5. Modulation of Genes Involved in the Cell Cycle Research has shown that 10-O-Methylprotosappanin B can modulate a number of genes involved in the cell cycle . This means that it can influence the expression of these genes, which can in turn affect the progression of the cell cycle .
Potential Use in Chemotherapy
Given its antitumor effects and its ability to promote apoptosis and inhibit cell proliferation, 10-O-Methylprotosappanin B could potentially be used in chemotherapy . Its effects on the cell cycle and gene expression also suggest that it could be used in combination with other drugs to enhance their effectiveness .
Safety and Hazards
作用機序
Target of Action
10-O-Methylprotosappanin B is a protosappanin . .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.
Action Environment
It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.
特性
IUPAC Name |
10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIWBGTEYMVRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

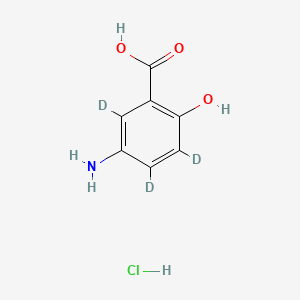
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
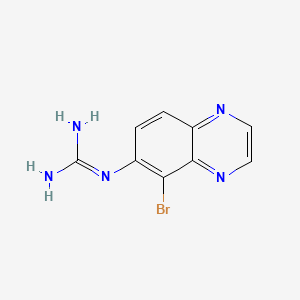
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
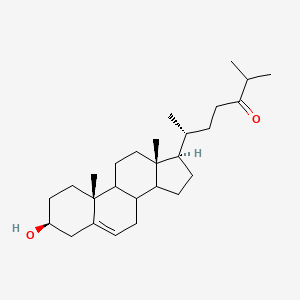
![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)
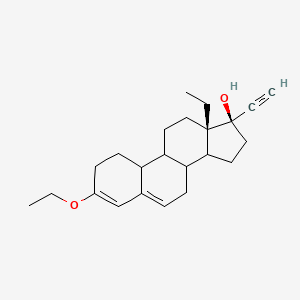
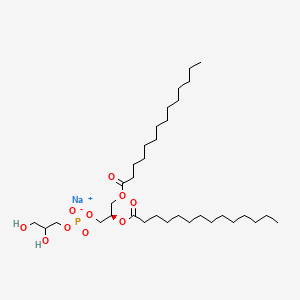

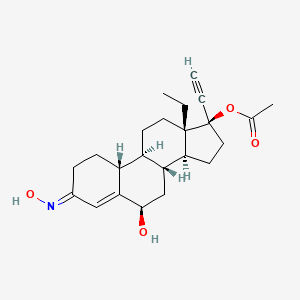
![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)
